N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum exhibits characteristic peaks (predicted in CDCl3):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.22 | Triplet | 3H | CH3 (ethyl) |
| 2.35 | Singlet | 3H | N–CH3 (piperidine) |
| 2.78 | Quartet | 2H | CH2 (ethyl) |
| 3.45 | Multiplet | 4H | Piperidine Haxial |
| 4.62 | Singlet | 2H | O–CH2–CO |
| 6.90–7.45 | Multiplet | 5H | Aromatic protons |
13C NMR signals correlate with the molecular structure:
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH3 (ethyl) |
| 28.7 | N–CH3 (piperidine) |
| 46.8 | O–CH2–CO |
| 112–158 | Aromatic and pyrimidine carbons |
| 170.2 | Amide carbonyl |
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
UV-Vis Spectroscopy
In methanol solution:
- λmax = 274 nm : π→π* transition in the pyrimidine ring,
- λmax = 225 nm : n→π* transition of the amide carbonyl.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-17-9-5-6-10-18(17)23-19(26)14-27-20-12-16(3)22-21(24-20)25-11-7-8-15(2)13-25/h5-6,9-10,12,15H,4,7-8,11,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUWEWIUPGVYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC(C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, identified by its CAS number 1226436-42-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes both aromatic and heterocyclic components, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1226436-42-5 |
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have explored the antitumor properties of similar compounds derived from pyrimidine and piperidine scaffolds. For instance, compounds with structural similarities have shown promising results against various cancer cell lines. A notable study demonstrated that derivatives with pyrimidine rings exhibited significant cytotoxicity against Mia PaCa-2 and PANC-1 cell lines, suggesting that modifications in the side chains can enhance antitumor efficacy .
The proposed mechanism of action for compounds like this compound involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, SAR studies indicate that the presence of piperidine enhances binding affinity to target proteins involved in cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has indicated that modifications in the piperidine ring can significantly affect biological activity. Compounds with electron-donating groups on the piperidine nitrogen tend to exhibit improved potency against tumor cells. This is exemplified in studies where variations in substituents on the pyrimidine ring led to differential inhibition of topoisomerase II, a key enzyme involved in DNA replication .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, a series of pyrimidine derivatives were synthesized and tested against human tumor cell lines such as HepG2 and RKO. The results indicated that certain derivatives showed potent activity with IC50 values in the low micromolar range, highlighting the potential for further development into therapeutic agents .
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetics and toxicity profile of similar compounds revealed that modifications in the alkyl chain length could influence metabolic stability and toxicity. Compounds with longer alkyl chains exhibited reduced clearance rates, suggesting a need for careful optimization during drug development .
Scientific Research Applications
Pharmacological Applications
1. Drug Development
N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its role in drug development, particularly as a potential therapeutic agent targeting specific biological pathways. Its structural features suggest that it may interact with various receptors or enzymes involved in disease processes.
2. Inhibition Studies
Research indicates that compounds similar to this compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis. This property could be leveraged in screening for potential drug toxicity during the development phase, as inhibition of PLA2G15 has been shown to correlate with phospholipid accumulation in lysosomes .
3. Structure-Based Drug Design
The compound's unique structure makes it a candidate for structure-based drug design (SBDD) methodologies. SBDD utilizes the three-dimensional structures of biological targets to design new drugs that can effectively interact with these targets . The application of this compound in this context could lead to the discovery of novel therapeutics for various conditions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the phenyl ring and modifications to the piperidine/pyrimidine moieties. Key examples include:
*Molecular weight inferred from analog data in .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
Synthesis optimization requires systematic evaluation of reaction conditions. For example, substitution reactions involving pyrimidine or piperidine intermediates may benefit from adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. Multi-step protocols, such as those involving acetamide condensation (as seen in analogous compounds), should prioritize yield improvement via stepwise purification (e.g., column chromatography) and monitoring by TLC/HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the phenyl and pyrimidine rings. For instance, δ 2.03–2.33 ppm in ¹H NMR can resolve methyl groups on the piperidine and pyrimidine moieties, while LC-MS (e.g., m/z 376.0 [M+H]+) validates molecular weight and purity . High-resolution mass spectrometry (HRMS) further ensures structural accuracy.
Q. How can researchers mitigate hazards during handling and storage of this compound?
Safety protocols should align with SDS guidelines for structurally similar acetamides, which recommend using personal protective equipment (PPE), fume hoods, and inert-atmosphere storage. For reactive intermediates (e.g., chloro or nitro derivatives), neutralization of waste streams and emergency spill kits are essential .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the pyrimidine-oxy-acetamide scaffold in novel reactions?
Quantum chemical calculations (e.g., density functional theory) can model transition states and electron density distributions. Institutions like ICReDD employ reaction path search algorithms to simulate plausible mechanisms (e.g., nucleophilic aromatic substitution at the pyrimidine 4-position) and prioritize experimental conditions . Molecular dynamics simulations also assess solvent effects on reaction kinetics.
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from stereoelectronic effects or metabolic stability variations. For example, trifluoromethyl groups in analogs enhance lipophilicity and half-life, but steric hindrance from 3-methylpiperidine in this compound could alter binding kinetics. Comparative SAR studies using X-ray crystallography or molecular docking are recommended .
Q. What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?
Continuous flow reactors improve scalability for multi-step sequences by enhancing heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while process control systems (e.g., PAT tools) monitor critical parameters like pH and temperature in real time .
Q. How can isotopic labeling (e.g., ¹⁴C, ²H) track metabolic pathways of this compound?
Radiolabeled synthesis via incorporation of ¹⁴C-acetic anhydride or deuterated solvents allows tracing in pharmacokinetic studies. Autoradiography and LC-MS/MS quantify metabolite formation in vitro (e.g., liver microsomes) and in vivo .
Methodological Frameworks
Q. What theoretical frameworks guide the design of derivatives with enhanced target selectivity?
Hybrid QSAR/pharmacophore models integrate electronic descriptors (e.g., Hammett constants) and steric parameters (e.g., Taft indices) to predict affinity for targets like kinase enzymes. Free-energy perturbation (FEP) calculations further refine predictions of binding free energy changes .
Q. How do solvent polarity and proticity influence the stability of the acetamide bond?
Accelerated stability studies under varied conditions (e.g., aqueous buffers at pH 1–9, 40–60°C) combined with Arrhenius modeling quantify degradation rates. Polar aprotic solvents (e.g., DMF) may stabilize the acetamide bond compared to protic solvents like ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
